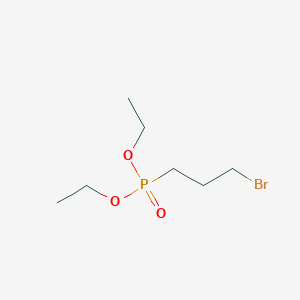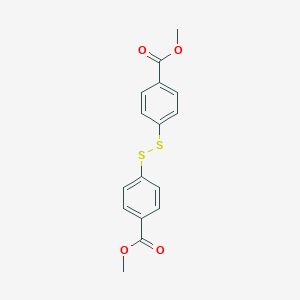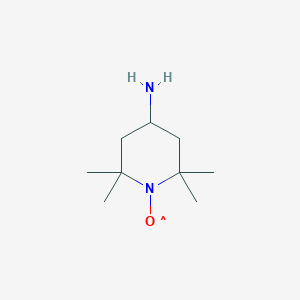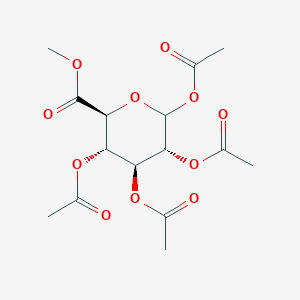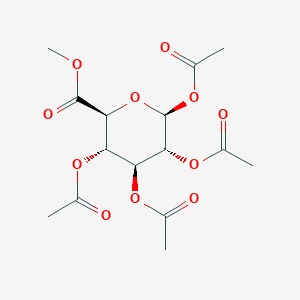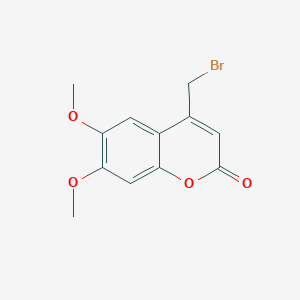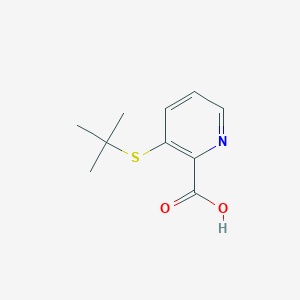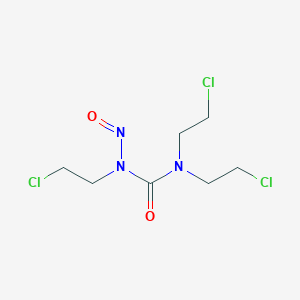
N-NITROSOTRIS-(2-CHLOROETHYL)UREA
Vue d'ensemble
Description
It belongs to the class of nitrosourea compounds, which are known for their potent anticancer activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- typically involves the reaction of urea with nitrosating agents and chloroethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in optimizing the reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- has diverse applications in scientific research:
Chemistry: It is used in studies involving catalytic reactions and the synthesis of complex organic molecules.
Biology: It is used to study biological processes and interactions at the molecular level.
Medicine: It is widely used in chemotherapy for treating various types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by alkylating DNA and RNA, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include guanine bases in DNA, which form cross-links that inhibit DNA replication and transcription. The pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosotris(2-chloroethyl)urea: This compound shares similar chemical properties and applications but may differ in its potency and specific uses.
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar anticancer activity but different pharmacokinetic properties.
Uniqueness
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- is unique due to its specific chemical structure, which allows it to effectively cross the blood-brain barrier and target brain tumors. Its ability to form cross-links in DNA makes it a potent chemotherapeutic agent.
Propriétés
IUPAC Name |
1,1,3-tris(2-chloroethyl)-3-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNCVMRJCUYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219175 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-01-5 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is NTCU used in LSCC research?
A: NTCU is a potent carcinogen that induces LSCC in mice, making it a valuable tool for studying this cancer subtype. The tumors generated in this model exhibit a high mutation rate similar to human non-small cell lung cancer, including a similar pattern of nonsynonymous mutations. [] This makes the model particularly relevant for translational research aiming to develop and test new LSCC treatments. []
Q2: Are there differences in NTCU sensitivity across different mouse strains?
A: Yes, research has shown significant variation in NTCU sensitivity among different mouse strains. For example, NIH Swiss mice demonstrate a higher incidence of LSCC and lower mortality compared to Black Swiss and FVB mice when exposed to NTCU. [] This highlights the importance of careful strain selection when designing experiments using this model. Additionally, female mice exhibit a higher grade and incidence of preinvasive lesions and LSCC compared to males. []
Q3: How does LRIG1, a negative regulator of EGFR, factor into NTCU-induced LSCC?
A: Research suggests that LRIG1 plays a crucial role in airway homeostasis. [, ] LRIG1 is expressed by a subset of airway basal cells, which are believed to be the origin of LSCC. [] Studies using Lrig1 EGFP-ires-CreERT2 mice have shown that LRIG1-expressing basal cells demonstrate increased colony-forming capacity, spheroid formation, and proliferation compared to LRIG1-negative cells. [, ] Furthermore, in a murine model, LRIG1 loss promotes larger lesion development following NTCU application. [] This suggests that LRIG1 loss might contribute to LSCC development by disrupting normal airway homeostasis and promoting uncontrolled cell proliferation.
Q4: What are the limitations of using NTCU in LSCC research?
A4: While NTCU provides a valuable model for LSCC, it's essential to acknowledge its limitations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



